BenchChemオンラインストアへようこそ!

6-bromo-1H-indazole-3,7-diamine

Antibiotic Potentiation Cystathionine γ-Lyase Inhibition Antimicrobial Resistance

6-Bromo-1H-indazole-3,7-diamine is a privileged scaffold for selective TTK, PLK4, and Aurora kinase inhibitors. Its 3,7-diamine core with a 6-bromine handle enables regioselective functionalization and late-stage cross-coupling diversification. In antibacterial research, 6-bromoindazole derivatives enhance gentamicin activity by up to 3.7-fold against S. aureus via bCGL inhibition. The unique substitution pattern is critical for SAR reproducibility—generic indazole analogs cannot replicate these interactions. Ideal for focused library synthesis and lead optimization. Inquire for bulk pricing and custom synthesis.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
Cat. No. B13113017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indazole-3,7-diamine
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=NN2)N)N)Br
InChIInChI=1S/C7H7BrN4/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,9H2,(H3,10,11,12)
InChIKeyJCOWYIICGLXQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazole-3,7-diamine: A Core Scaffold for Kinase and Antimicrobial Research


6-Bromo-1H-indazole-3,7-diamine (CAS: 1438429-89-0, MF: C₇H₇BrN₄, MW: 227.06) is a heterocyclic compound from the indazole family, characterized by a bromine atom at the 6-position and two amine groups at the 3- and 7-positions of the indazole ring . Its molecular architecture positions it as a versatile building block in medicinal chemistry, enabling selective derivatization for targeted therapeutic applications [1]. Structurally, the dual amine groups enhance hydrogen-bonding capabilities, while the bromine atom introduces electrophilic reactivity, facilitating cross-coupling reactions and functional group interconversions . This compound is widely employed as a key intermediate in the synthesis of kinase inhibitors and antibacterial agents, with its substitution pattern offering unique steric and electronic properties compared to unsubstituted or mono‑substituted indazole analogs.

Why 6-Bromo-1H-indazole-3,7-diamine Cannot Be Replaced by Common Analogs


The substitution pattern of 6-bromo-1H-indazole-3,7-diamine confers distinct steric and electronic properties that fundamentally alter its interaction with biological targets compared to closely related indazole derivatives. For instance, the presence of the bromine atom at the 6-position in conjunction with amines at the 3- and 7-positions creates a unique hydrogen-bonding network and steric environment that is not replicable by unsubstituted indazole or mono‑substituted analogs [1]. In bacterial cystathionine γ‑lyase (bCGL) inhibition assays, 6-bromoindazole‑based compounds (MNS3 and MNS4) demonstrated markedly different potency compared to their 6-bromoindole counterparts (MNS2), underscoring that even subtle changes in the heterocyclic core can significantly impact activity [2]. Similarly, in kinase inhibition studies, the specific positioning of amino groups and halogen substituents on the indazole scaffold is critical for achieving desired selectivity and potency profiles; generic substitution with 6-bromo-1H-indazole or 1H-indazole-3,7-diamine would not preserve these interactions [3]. Therefore, procurement of the exact compound is essential for maintaining experimental reproducibility and for advancing structure‑activity relationship (SAR) studies.

6-Bromo-1H-indazole-3,7-diamine: Quantitative Differentiation Against Analogs and Class Members


Enhanced Antibiotic Potentiation via 6-Bromoindazole Scaffold vs. 6-Bromoindole

In a head‑to‑head comparison of 6-bromoindole and 6-bromoindazole‑based inhibitors of bacterial cystathionine γ‑lyase (bCGL), the 6‑bromoindazole derivative MNS3 exhibited a 3.7‑fold higher potency in potentiating gentamicin activity against Staphylococcus aureus compared to its 6‑bromoindole analog MNS2. MNS4 (another 6‑bromoindazole analog) showed a 2.5‑fold enhancement relative to MNS2. These data demonstrate that the 6‑bromoindazole core, which is structurally related to 6‑bromo-1H‑indazole-3,7‑diamine, provides superior antibiotic potentiation compared to the 6‑bromoindole scaffold, likely due to differences in electronic distribution and hydrogen‑bonding interactions with the bCGL active site [1].

Antibiotic Potentiation Cystathionine γ-Lyase Inhibition Antimicrobial Resistance

Distinct Kinase Inhibition Profile of 3,7-Diaminoindazole Core vs. 3,5-Diaminoindazole Isomers

A comparative analysis of di‑aminoindazole isomers reveals that 3,5‑diaminoindazoles exhibit potent inhibition of cyclin‑dependent kinases (CDKs) with IC₅₀ values in the low nanomolar range (e.g., IC₅₀ = 10 nM for CDK1/CDK2), whereas 3,7‑diaminoindazoles—the substitution pattern of the target compound—are primarily documented as key intermediates for kinase inhibitors targeting TTK, PLK4, and Aurora kinases, as evidenced by patent literature [1][2]. This positional isomerism dictates distinct target engagement profiles: the 3,7‑diamine arrangement appears more favorable for interacting with the ATP‑binding pockets of mitotic kinases, while the 3,5‑diamine configuration is optimized for CDK inhibition. Although direct IC₅₀ data for 6‑bromo‑1H‑indazole‑3,7‑diamine are not publicly available, the structural framework is explicitly claimed in kinase inhibitor patents (e.g., EP1487804B1) as a privileged scaffold for achieving selective inhibition of oncogenic kinases [3].

Kinase Inhibition Cancer Therapeutics Target Selectivity

Superior Regioselectivity in Derivatization Due to 6-Bromo Substitution

The presence of a bromine atom at the 6‑position of 1H‑indazole‑3,7‑diamine enables regioselective cross‑coupling reactions that are not feasible with unsubstituted indazole or 5‑bromoindazole analogs. Studies on regioselective protection of indazoles demonstrate that under mildly acidic conditions, N‑2 protection occurs preferentially, allowing for subsequent Buchwald‑Hartwig amination at the 3‑ and 7‑amino groups without interference [1]. However, when a bromine substituent is present at the 5‑position (as in 5‑bromoindazole), the electronic environment alters the coupling efficiency and site selectivity [2]. In contrast, 6‑bromo‑1H‑indazole‑3,7‑diamine exhibits a distinct reactivity profile: the 6‑bromo group deactivates the adjacent positions toward electrophilic substitution while remaining available for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Sonogashira). This enables sequential functionalization—first at the bromine site, then at the amine groups—yielding complex derivatives with high regiochemical fidelity. The difference in coupling yields between 6‑bromo and 5‑bromo indazoles can exceed 30% under identical conditions, as the 5‑bromo isomer is more prone to competing side reactions due to increased electron density at the reactive centers [3].

Synthetic Chemistry Cross-Coupling Regioselectivity

6-Bromo-1H-indazole-3,7-diamine: Optimal Research and Industrial Use Cases


Synthesis of Mitotic Kinase Inhibitors (TTK, PLK4, Aurora) for Oncology Research

The 3,7-diaminoindazole core is a privileged scaffold in the design of inhibitors targeting mitotic kinases such as TTK, PLK4, and Aurora kinases, which are validated targets in cancer therapy [1]. 6-Bromo-1H-indazole-3,7-diamine serves as an ideal starting material for constructing these inhibitors due to its pre‑installed bromine handle, which permits late‑stage diversification via cross‑coupling to introduce aryl or heteroaryl groups that occupy the hydrophobic back pocket of the kinase ATP‑binding site. This strategic placement of the bromine atom enables parallel synthesis of focused libraries, accelerating SAR studies and lead optimization [2].

Development of Antibiotic Potentiators Targeting Bacterial Cystathionine γ‑Lyase

As demonstrated by Novikov et al. (2025), 6‑bromoindazole‑based derivatives exhibit up to 3.7‑fold enhancement of gentamicin activity against Staphylococcus aureus through inhibition of bacterial cystathionine γ‑lyase (bCGL) [3]. 6‑Bromo‑1H‑indazole‑3,7‑diamine provides a versatile platform for synthesizing novel bCGL inhibitors by functionalizing the 3‑ and 7‑amino groups with thiophene carboxylate moieties. This application is particularly relevant for combating antimicrobial resistance, as bCGL inhibition sensitizes pathogenic bacteria to existing antibiotics without exerting direct selective pressure for resistance development [4].

Regioselective Functionalization for Complex Indazole‑Based Drug Candidates

The unique substitution pattern of 6‑bromo‑1H‑indazole‑3,7‑diamine enables sequential, regioselective functionalization that is challenging to achieve with other halogenated indazole isomers [5]. This compound is ideally suited for the synthesis of multi‑substituted indazole drug candidates requiring precise control over substitution patterns, such as selective kinase inhibitors, GPCR modulators, and antibacterial agents. The ability to independently modify the bromine and amino sites in a controlled sequence reduces synthetic complexity and improves overall yield in process chemistry settings [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1H-indazole-3,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.